molecular formula C10H12N4 B2839406 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine CAS No. 957513-31-4

4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine

Cat. No.: B2839406
CAS No.: 957513-31-4
M. Wt: 188.234
InChI Key: UBOZLFNLKPCNIT-UHFFFAOYSA-N
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Description

4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine is a chemical compound with the molecular formula C10H12N4 and a molecular weight of 188.23 g/mol. This compound is part of the pyrazole family, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method is the reaction of pyridine-3-carbaldehyde with hydrazine hydrate in the presence of a suitable catalyst to form the pyrazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as minimizing waste and using renewable resources, is also considered in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is utilized in the production of materials with specific properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism by which 4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to the death of the microorganism. In anticancer research, it may interfere with cell signaling pathways that regulate cell growth and proliferation.

Comparison with Similar Compounds

4-Methyl-2-pyridin-3-ylmethyl-2H-pyrazol-3-ylamine is unique in its structure and properties compared to other pyrazole derivatives. Similar compounds include:

  • Pyrazole: A simpler pyrazole derivative without the methyl and pyridinylmethyl groups.

  • 3,5-Dimethylpyrazole: A pyrazole derivative with two methyl groups on the pyrazole ring.

  • 2-Methyl-3-pyridinylmethylpyrazole: A pyrazole derivative with a different substitution pattern on the pyridine ring.

Properties

IUPAC Name

4-methyl-2-(pyridin-3-ylmethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-8-5-13-14(10(8)11)7-9-3-2-4-12-6-9/h2-6H,7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOZLFNLKPCNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CC2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801327863
Record name 4-methyl-2-(pyridin-3-ylmethyl)pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779331
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

957513-31-4
Record name 4-methyl-2-(pyridin-3-ylmethyl)pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801327863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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